![molecular formula C64H46 B14228480 9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-11-8](/img/structure/B14228480.png)
9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenylene bridge connecting two anthracene units, each substituted with a dimethylfluorene group. Its intricate structure contributes to its distinctive chemical and physical properties, making it a subject of interest in materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Derivative: The initial step involves the synthesis of 9,9-dimethyl-9H-fluorene through a Friedel-Crafts alkylation reaction.
Anthracene Substitution: The fluorene derivative is then reacted with anthracene under specific conditions to form the desired product. This step often requires the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthracene and fluorene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and reduced fluorene derivatives
Wissenschaftliche Forschungsanwendungen
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] has numerous applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s electronic properties, making it suitable for applications in optoelectronics and materials science. The pathways involved include electron transfer and energy transfer processes, which are critical for its function in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’- (1,4-Phenylene)bis(9H-carbazole-3,6-dicarboxylic acid): Similar in structure but with different functional groups, leading to varied applications.
10,10′- (4,4′-Sulfonylbis (4,1-phenylene))bis (9,9-dimethyl-9,10-dihydroacridine): Another related compound used in OLEDs and other electronic applications.
Uniqueness
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] stands out due to its unique combination of anthracene and fluorene units, providing exceptional electronic properties and stability. This makes it particularly valuable in the development of advanced materials and electronic devices.
Eigenschaften
CAS-Nummer |
817642-11-8 |
|---|---|
Molekularformel |
C64H46 |
Molekulargewicht |
815.0 g/mol |
IUPAC-Name |
9-(9,9-dimethylfluoren-2-yl)-10-[4-[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C64H46/c1-63(2)55-27-15-13-17-43(55)45-35-33-41(37-57(45)63)61-51-23-9-5-19-47(51)59(48-20-6-10-24-52(48)61)39-29-31-40(32-30-39)60-49-21-7-11-25-53(49)62(54-26-12-8-22-50(54)60)42-34-36-46-44-18-14-16-28-56(44)64(3,4)58(46)38-42/h5-38H,1-4H3 |
InChI-Schlüssel |
DRCXFBANPSUGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
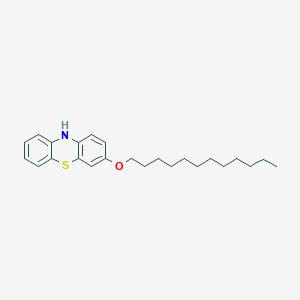
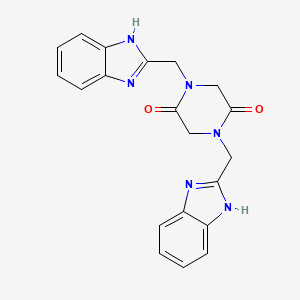
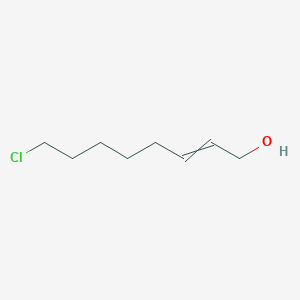
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

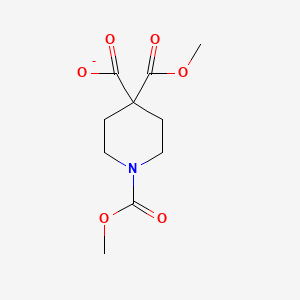
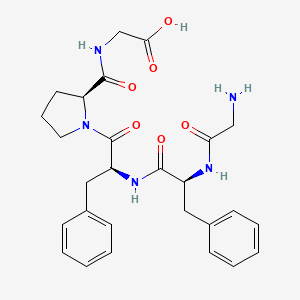
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
